Leiocarposide

Übersicht

Beschreibung

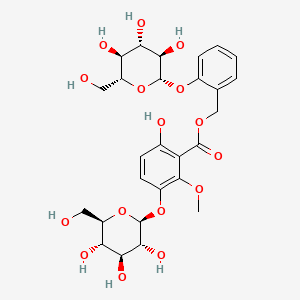

Leiocarposide is a natural phenolic glycoside compound found in plants such as Solidago decurrens and Solidago virgaurea . It is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and diuretic effects . The molecular formula of this compound is C27H34O16, and it has a molecular weight of 614.5 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leiocarposide can be synthesized through the glycosylation of phenolic compounds. The process involves the reaction of a phenolic hydroxyl group with a glycosyl donor under acidic or basic conditions. Common glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Solidago virgaurea. The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Leiocarposide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of reduced phenolic compounds.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include oxidized phenolic compounds, reduced phenolic derivatives, and substituted phenolic glycosides .

Wissenschaftliche Forschungsanwendungen

Chemical and Analytical Applications

Chromatographic Studies

Leiocarposide is utilized as a reference compound in chromatographic analyses. It serves as a standard in analytical chemistry, aiding in the identification and quantification of similar compounds in complex mixtures.

Biochemical Analysis

The compound's biochemical properties have been extensively studied. This compound interacts with various enzymes and proteins, demonstrating significant effects on cellular processes. For instance, it has been shown to influence renal function by increasing filtration in the renal glomeruli, thereby exhibiting diuretic effects.

Biological Applications

Pharmacological Properties

this compound exhibits several pharmacological activities, including:

- Anti-inflammatory Effects : Research indicates that the compound can reduce inflammation, making it a candidate for developing anti-inflammatory drugs.

- Analgesic Properties : Its potential as an analgesic has been explored, suggesting applications in pain management therapies.

- Diuretic Activity : The compound has been studied for its ability to promote diuresis, which may be beneficial in treating conditions like urolithiasis (urinary stones).

Microbial Activity

Studies have demonstrated that extracts containing this compound can inhibit biofilm formation in bacteria such as Escherichia coli, indicating potential applications in combating bacterial infections and enhancing food safety .

Industrial Applications

Herbal Supplements and Natural Products

Due to its therapeutic properties, this compound is incorporated into herbal supplements and natural health products. Its extraction from plant sources involves various methods, including maceration and chromatographic purification techniques .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Chemical Analysis | Reference compound in chromatography | Used for identifying similar compounds |

| Pharmacology | Anti-inflammatory, analgesic, diuretic properties | Potential for new therapeutic agents |

| Microbial Inhibition | Inhibits biofilm formation in bacteria | Effective against Escherichia coli |

| Herbal Industry | Ingredient in herbal supplements | Supports traditional medicinal uses |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of this compound, researchers administered the compound to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in therapeutic applications.

Case Study 2: Diuretic Activity

Another study focused on the diuretic effects of this compound. Rats treated with the compound showed increased urine output and decreased blood pressure, suggesting its efficacy as a natural diuretic agent.

Wirkmechanismus

Leiocarposide is similar to other phenolic glycosides such as virgaureoside A and quercetin glycosides. it is unique due to its specific glycosylation pattern and its distinct pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Virgaureoside A: Another phenolic glycoside found in Solidago species with similar anti-inflammatory and diuretic properties.

Quercetin Glycosides: Flavonoid glycosides with antioxidant and anti-inflammatory effects.

Leiocarposide stands out due to its unique combination of glycosylation and methoxylation, which contributes to its distinct biological activities .

Biologische Aktivität

Leiocarposide is a phenolic compound primarily derived from plants in the Solidago genus, particularly Solidago virgaurea. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

This compound is classified as a phenolic glycoside. Its structure includes a sugar moiety linked to a phenolic aglycone, which contributes to its biological activities. The presence of hydroxyl groups in its structure enhances its antioxidant potential.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity can be quantified using various assays such as DPPH and ABTS radical scavenging assays.

| Extract Type | DPPH Scavenging Activity IC50 (μg/mL) | ABTS Scavenging Activity (mg TE/g dw) |

|---|---|---|

| Ethanol Extract | 12.61 ± 0.74 | 249.55 ± 3.02 |

| Methanol Extract | 20.39 ± 0.31 | 196.81 ± 2.35 |

| Aqueous Extract | 28.44 ± 0.59 | 165.31 ± 2.06 |

The results indicate that ethanol extracts containing this compound have the highest antioxidant capacity .

2. Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. In vitro studies have shown that extracts rich in this compound can reduce inflammation markers in various cell lines .

3. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent .

4. Cytotoxic Effects

The cytotoxicity of this compound has been assessed in cancer cell lines, revealing its potential as an anticancer agent. In particular, it has shown efficacy against certain types of tumors by inducing apoptosis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antioxidant Efficacy : A study utilizing this compound-rich extracts demonstrated a marked reduction in oxidative stress markers in animal models subjected to induced oxidative damage.

- Clinical Evaluation : Preliminary clinical trials assessing the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions showed promising results, warranting further investigation into its therapeutic applications.

Eigenschaften

IUPAC Name |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(30)17(24)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQJTVODGXZMHF-WRXRYXBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222239 | |

| Record name | Leiocarposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71953-77-0 | |

| Record name | Leiocarposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71953-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leiocarposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071953770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leiocarposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of leiocarposide after oral and parenteral administration in rats?

A1: this compound exhibits different metabolic pathways depending on the route of administration in rats. Orally administered this compound is poorly absorbed and primarily excreted unchanged in feces. The small fraction absorbed undergoes limited metabolism, yielding metabolites like leiocarpic acid (3,6-dihydroxy-2-methoxy-benzoic acid), salicylic acid, and their conjugates, found in urine at low concentrations [, ]. In contrast, parenteral administration leads to almost complete urinary excretion of unchanged this compound, with minimal metabolite formation [, ]. This stark difference highlights the crucial role of first-pass metabolism and gut microbial activity in this compound's breakdown.

Q2: Where does the microbial hydrolysis of this compound primarily occur?

A2: In vitro studies demonstrated that the hydrolysis of this compound's ester and glycosidic bonds, leading to the formation of leiocarpic acid and saligenin, occurs predominantly in the cecum and colon of rats, driven by microbial activity [].

Q3: Which enzymes are involved in the metabolism of this compound and its aglycone, saligenin?

A3: While specific enzymes involved in this compound metabolism haven't been identified in the provided research, the biotransformation process involves hydrolysis of ester and glycosidic bonds. These reactions likely involve esterases and glycosidases, respectively. Saligenin, a product of this compound hydrolysis, is further oxidized to salicylic acid. This oxidation is catalyzed by enzymes present in rat liver, kidney, and lung homogenates, as well as in the gut wall and serum [].

Q4: Does this compound interact with cytochrome P450 enzymes?

A5: Research investigating the potential of Solidago virgaurea extracts, decoctions, and leachates (containing this compound) to interact with cytochrome P450 (CYP) enzymes in human liver microsomes and hepatocytes suggests minimal impact []. The study found negligible influence on the activity and expression of key CYP enzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4 [].

Q5: How does the content of this compound in Solidago virgaurea vary with cultivation practices?

A7: Cultivation techniques significantly influence the yield and this compound content in Solidago virgaurea. Studies show that factors like plantation establishment methods, growth regulators, and fertilization regimes can affect these parameters [, , ]. For instance, spring planting of seedlings or autumn sowing of diaspores resulted in higher yields of raw material with a higher this compound content compared to other methods []. Similarly, while increasing mineral fertilization enhanced biomass production, it led to a decrease in the concentration of this compound in the plant material [].

Q6: What analytical techniques are employed to quantify this compound in plant material?

A8: High-performance liquid chromatography (HPLC) serves as a reliable and widely used technique for quantifying this compound in Solidago virgaurea extracts [, ]. This method allows for separating and quantifying individual compounds based on their unique chemical properties, providing accurate measurements of this compound levels in plant samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.